
m-PEG2-amido-Ph-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG2-amido-Ph-NH2 is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG2-amido-Ph-NH2 typically involves the reaction of methoxy polyethylene glycol (mPEG) with an amine group. The amine group reacts readily with succinimidyl NHS ester groups, carboxylic groups, and other amine-reactive functional groups either in aqueous buffer or organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG2-amido-Ph-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form amide bonds with carboxylic acids.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Succinimidyl NHS ester groups
- Carboxylic acids
- Organic solvents (e.g., dichloromethane, dimethylformamide)
Major Products
The major products formed from these reactions are typically amide-linked compounds, which are used in the synthesis of PROTACs .
Wissenschaftliche Forschungsanwendungen
m-PEG2-amido-Ph-NH2 has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted therapies that degrade specific proteins involved in diseases.
Wirkmechanismus
m-PEG2-amido-Ph-NH2 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
mPEG2-amido-Ph-NH2: A PEG-based PROTAC linker used in the synthesis of PROTACs.
Uniqueness
m-PEG2-amido-Ph-NH2 is unique in its specific application as a PROTAC linker, enabling the targeted degradation of proteins through the ubiquitin-proteasome system. This distinguishes it from other PEG derivatives that may not have the same targeted protein degradation capabilities .
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-amino-N-[2-(2-methoxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H18N2O3/c1-16-8-9-17-7-6-14-12(15)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
YPJRRVTWOKJFMT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
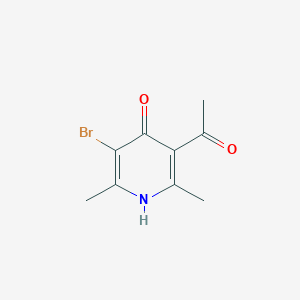
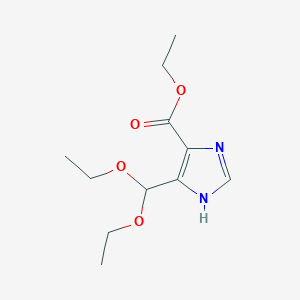

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)


![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
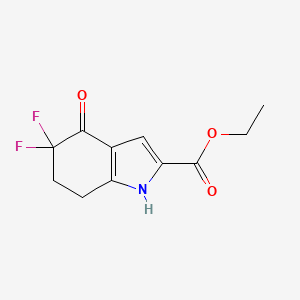
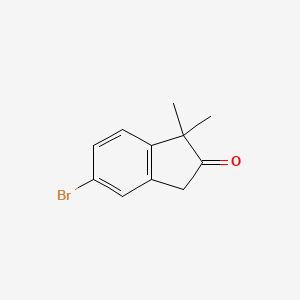
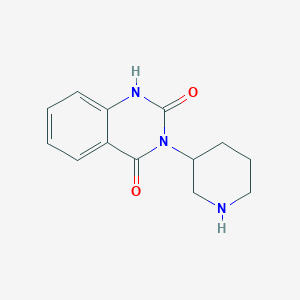

![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
